molecular formula C9H6BrClN2 B1527548 6-Bromo-8-chloroquinolin-4-amine CAS No. 1249380-96-8

6-Bromo-8-chloroquinolin-4-amine

Cat. No.: B1527548
CAS No.: 1249380-96-8
M. Wt: 257.51 g/mol
InChI Key: BRGRLMCLMIODHI-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroquinolin-4-amine is a quinoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 g/mol . This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions of the quinoline ring, respectively, and an amino group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroquinolin-4-amine typically involves the bromination and chlorination of quinoline derivatives. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further reacted to introduce the chlorine and amino groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, can make the process more efficient and environmentally friendly . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroquinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, bromine, chlorine, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline-4-amine derivatives with altered oxidation states.

Scientific Research Applications

6-Bromo-8-chloroquinolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The presence of bromine and chlorine atoms may enhance the compound’s binding affinity to its targets, thereby increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-8-chloroquinolin-4-amine include:

  • 6-Chloroquinolin-4-amine
  • 8-Bromoquinolin-4-amine
  • 6,8-Dichloroquinolin-4-amine

Uniqueness

This compound is unique due to the specific combination of bromine and chlorine atoms at the 6th and 8th positions, respectively. This unique substitution pattern can result in distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

6-bromo-8-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGRLMCLMIODHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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